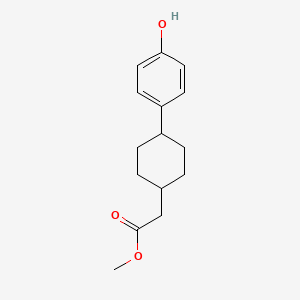

Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate

Description

Methyl 2-((1S,4S)-4-(4-hydroxyphenyl)cyclohexyl)acetate (CAS: 1245708-07-9) is a chiral cyclohexane derivative with a 4-hydroxyphenyl substituent and a methyl ester functional group. Its molecular formula is C₁₅H₂₀O₃, and it has a molecular weight of 248.32 g/mol . Key hazards include skin irritation (H315) and respiratory sensitization (H335), necessitating precautions such as protective gloves and adequate ventilation during handling .

Properties

IUPAC Name |

methyl 2-[4-(4-hydroxyphenyl)cyclohexyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-18-15(17)10-11-2-4-12(5-3-11)13-6-8-14(16)9-7-13/h6-9,11-12,16H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNQUMAHFJRBGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCC(CC1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401229970 | |

| Record name | Methyl trans-4-(4-hydroxyphenyl)cyclohexaneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401229970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701232-67-9 | |

| Record name | Methyl trans-4-(4-hydroxyphenyl)cyclohexaneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401229970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate typically involves the esterification of 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for achieving high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the cyclohexyl ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Cyclohexane Ring

Methyl 2-(4-hydroxycyclohexyl)acetate (CAS: 99183-13-8)

- Molecular Formula : C₉H₁₆O₃

- Substituents : A hydroxyl group replaces the 4-hydroxyphenyl moiety.

- Key Differences: Reduced lipophilicity compared to the phenyl-substituted analog, enhancing solubility in polar solvents.

Methyl 2-(4-oxocyclohexyl)acetate (CAS: 66405-41-2)

Ester Group Modifications

Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate (CAS: 1449781-57-0)

- Molecular Formula : C₁₆H₂₂O₃

- Substituents : Ethyl ester instead of methyl.

- The (1r,4r) stereoisomerism may alter binding affinity in chiral environments compared to the (1S,4S) configuration .

Functional Group Additions

Methyl 2-[4-(aminomethyl)cyclohexyl]acetate hydrochloride (CAS: 2094938-79-9)

- Molecular Formula: C₁₀H₂₀ClNO₂

- Substituents: An aminomethyl group and hydrochloride salt.

- Key Differences: The protonated amino group enhances water solubility, making it suitable for pharmaceutical formulations. Potential for hydrogen bonding and ionic interactions in drug-receptor binding .

Ethyl 2-[trans-4-[(Ethylamino)methyl]cyclohexyl]acetate (CAS: 669080-89-1)

- Molecular Formula: C₁₃H₂₅NO₂

- Substituents: Ethylamino group and ethyl ester.

- Key Differences: Increased molecular weight (221.7 g/mol) and lipophilicity may improve blood-brain barrier penetration. The ethylamino group introduces basicity, enabling pH-dependent solubility .

Reactive Moieties

Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate (CAS: 17448-49-6)

- Molecular Formula: C₉H₁₅NO₃

- Substituents: Hydroxyimino group.

- Key Differences: The oxime group (-NOH) can act as a chelating agent for metal ions. Potential instability under acidic conditions due to imine hydrolysis .

Comparative Data Table

Research Findings and Implications

- Stereochemical Impact: The (1S,4S) configuration in the parent compound may enhance binding specificity to estrogen receptors due to spatial alignment with the 4-hydroxyphenyl group, a feature absent in non-aromatic analogs .

- Solubility Trends: Hydrochloride salts (e.g., CAS 2094938-79-9) exhibit improved aqueous solubility, critical for intravenous drug formulations .

- Reactivity : Ketone-containing analogs (e.g., CAS 66405-41-2) show utility in Schiff base formation, whereas oxime derivatives (CAS 17448-49-6) are explored in metallodrug design .

Biological Activity

Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate, with the CAS number 701232-67-9, is an organic compound characterized by its complex structure that includes a cyclohexyl ring substituted with a hydroxyphenyl group and an acetate ester. This compound is gaining attention for its potential biological activities and applications in medicinal chemistry.

- Molecular Formula : C15H20O3

- Molecular Weight : 248.32 g/mol

- CAS Number : 701232-67-9

Synthesis

The synthesis of this compound typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst under reflux conditions. In industrial settings, continuous flow reactors may be utilized to enhance yield and purity through optimized reaction conditions.

This compound's biological activity is primarily attributed to its structural features:

- Hydroxyphenyl Group : This group can form hydrogen bonds with biological molecules, which may influence their activity.

- Cyclohexyl Ring : Provides structural stability, allowing the compound to maintain its conformation in various biological environments.

These interactions suggest a potential for modulating enzyme activity and receptor binding, which are critical for therapeutic applications.

Research Findings

Recent studies have highlighted several areas where this compound exhibits notable biological effects:

- Anti-inflammatory Properties : Preliminary investigations indicate that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

- Analgesic Effects : The compound has been studied for its potential analgesic properties, which could be beneficial in pain management therapies .

- Enzyme Inhibition : Research suggests that it may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic benefits in metabolic disorders .

Case Studies

Several case studies have explored the biological implications of this compound:

- Study on Enzyme Interaction : A study demonstrated that this compound could effectively bind to cyclooxygenase (COX) enzymes, potentially reducing prostaglandin synthesis and thus inflammation .

- Therapeutic Applications : In a clinical setting, compounds similar to this compound have been evaluated for their efficacy in treating chronic pain conditions. The results indicated significant pain relief compared to control groups .

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, a comparative analysis is useful.

| Compound Name | Hydroxy Group | Cyclohexyl Stability | Biological Activity |

|---|---|---|---|

| This compound | Yes | High | Anti-inflammatory |

| Methyl 2-((1s,4s)-4-(4-methoxyphenyl)cyclohexyl)acetate | No | Moderate | Limited |

| Methyl 2-((1s,4s)-4-(4-chlorophenyl)cyclohexyl)acetate | No | High | Limited |

This table illustrates that the presence of the hydroxy group in this compound enhances its reactivity and potential binding affinity compared to other derivatives lacking this functional group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.